molecular formula C10H21ClN2O2 B1395237 N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220033-57-7

N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride

Cat. No.: B1395237
CAS No.: 1220033-57-7
M. Wt: 236.74 g/mol
InChI Key: MPCSGKPCVBDKSM-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of N-ethylpiperidine with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the desired compound. The reaction mixture is then purified through recrystallization to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with additional steps for purification and quality control to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while reduction can revert it back to the original hydroxyethyl group.

Scientific Research Applications

N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate salt monohydrate
  • N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide
  • N-Ethyl-N-(2-hydroxyethyl)nitrosamine

Uniqueness

N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride is unique due to its specific structure, which includes a piperidine ring and both ethyl and hydroxyethyl groups

Properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-2-12(7-8-13)10(14)9-3-5-11-6-4-9;/h9,11,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCSGKPCVBDKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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